3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C19H16N2O and its molecular weight is 288.35. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Applications
The study of heterocyclic compounds, including pyrazoles, is a significant area in organic chemistry, mainly due to their prevalence in numerous natural and synthetic compounds with various applications. One of the notable compounds in this class is 3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. While the direct references to this specific compound are limited, insights can be drawn from the broader research surrounding the chemistry of pyrazole compounds and similar heterocyclic structures.
Synthesis and Reactivity:
- The reactivity of compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones makes them valuable as building blocks for the synthesis of heterocyclic compounds, including pyrazolo-imidazoles, -thiazoles, and other heterocycles. The unique reactivity of these compounds under mild conditions is pivotal for generating various heterocyclic structures and dyes (Gomaa & Ali, 2020).
Catalytic Synthesis and Green Chemistry:
- Recent advances in the synthesis of tetrahydrobenzo[b]pyrans using organocatalysts highlight the significance of green solvent media and the development of less toxic and promising reagents/catalysts. These principles align with green chemistry, and the methods benefit from the recyclability of many organocatalysts, providing a sustainable approach to synthesizing heterocyclic compounds (Kiyani, 2018).
Bioactive Heterocyclic Compounds:
- Heterocyclic scaffolds like pyranopyrimidines, explored for their medicinal and pharmaceutical applications, highlight the broad applicability of these structures. The review of synthetic pathways employing diverse catalysts underscores the significance of heterocyclic compounds in developing lead molecules for various therapeutic applications (Parmar, Vala, & Patel, 2023).
Chemical Inhibitors and Drug Metabolism:
- The role of chemical inhibitors in modulating the activity of Cytochrome P450 isoforms is crucial in drug metabolism, highlighting the importance of selectivity in pharmaceutical applications. The understanding of specific inhibitors and their interaction with different CYP isoforms is vital for predicting drug-drug interactions and ensuring drug safety (Khojasteh et al., 2011).
Antifungal Applications:
- The study of small molecules against pathogens like Fusarium oxysporum highlights the importance of understanding the structure–activity relationship (SAR) and pharmacophore site predictions for designing targeted molecules with antifungal properties (Kaddouri et al., 2022).
Synthetic Strategies for Anticancer Agents:
- The exploration of pyrazoline derivatives for the development of new anticancer agents showcases the potential of heterocyclic compounds in therapeutic applications. The review of synthetic strategies and biological activities found in pyrazoline derivatives emphasizes their significance in drug discovery and the potential for dynamic applications (Ray et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-13-17-12-21(18-7-2-1-3-8-18)20-19(17)16-10-9-14-5-4-6-15(14)11-16/h1-3,7-13H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTDHTBBCZAJCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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